molecular formula C5H10ClNO4S B6188044 3-methanesulfonylazetidine-3-carboxylic acid hydrochloride CAS No. 2639463-12-8

3-methanesulfonylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B6188044
CAS No.: 2639463-12-8
M. Wt: 215.7
InChI Key:
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Description

3-methanesulfonylazetidine-3-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonylazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azetidine precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for industrial applications, and methods are developed to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonylazetidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine. Substitution reactions can lead to a variety of functionalized azetidines.

Scientific Research Applications

3-methanesulfonylazetidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methanesulfonylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    3-methylazetidine-3-carboxylic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

Uniqueness

3-methanesulfonylazetidine-3-carboxylic acid hydrochloride is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639463-12-8

Molecular Formula

C5H10ClNO4S

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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